molecular formula C19H12ClF3N2OS B12265326 1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12265326
M. Wt: 408.8 g/mol
InChI Key: KNQSGXPMSXXVME-UHFFFAOYSA-N
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Description

This compound features a central ethanone backbone substituted at the first carbon with a 4-chlorophenyl group and at the second carbon with a sulfanyl-linked pyrimidine ring. The pyrimidine is further functionalized at position 4 with a phenyl group and at position 6 with a trifluoromethyl (-CF₃) group. Its synthesis typically involves nucleophilic substitution between a pyrimidine thiolate and α-halogenated ketones, as seen in analogous compounds .

Properties

Molecular Formula

C19H12ClF3N2OS

Molecular Weight

408.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C19H12ClF3N2OS/c20-14-8-6-13(7-9-14)16(26)11-27-18-24-15(12-4-2-1-3-5-12)10-17(25-18)19(21,22)23/h1-10H,11H2

InChI Key

KNQSGXPMSXXVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Biological Activity

1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H14ClF3N3S\text{C}_{17}\text{H}_{14}\text{ClF}_3\text{N}_3\text{S}

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds containing the chlorophenyl and pyrimidinyl moieties. For instance, derivatives with sulfonamide functionalities have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial growth through interference with metabolic processes or cell wall synthesis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanoneTBDTBD

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial in the treatment of Alzheimer's disease, while urease inhibition is relevant for managing infections caused by Helicobacter pylori. Preliminary results suggest that this compound may exhibit moderate to strong inhibition of these enzymes, which could be beneficial in therapeutic contexts .

Table 2: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitiveTBD
UreaseNon-competitiveTBD

Anticancer Properties

Compounds with similar structures have been studied for their anticancer properties. For example, pyrimidine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone in cancer models remains to be fully elucidated but shows promise based on structural analogs .

Case Studies

  • Antibacterial Study : A recent study synthesized several derivatives of chlorophenyl compounds and tested their antibacterial activity against clinical isolates. The study found that modifications in the trifluoromethyl group significantly enhanced antibacterial potency compared to non-fluorinated counterparts.
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition profile of similar compounds. Results indicated that the introduction of a sulfanyl group improved binding affinity to AChE, suggesting a potential pathway for drug development targeting neurodegenerative diseases.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is C18H14ClF3N2OS, with a molecular weight of approximately 396.83 g/mol. Its structure features a chlorophenyl group, a trifluoromethyl pyrimidine moiety, and a sulfanyl linkage, contributing to its unique chemical behavior and biological activity.

Anti-inflammatory Properties

Research has indicated that compounds similar to 1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone exhibit potent anti-inflammatory effects. For instance, selective inhibitors of cyclooxygenase-2 (COX-2), which are structurally related to this compound, have been associated with reduced inflammation in conditions such as arthritis and lower back pain .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Its structural similarity to known kinase inhibitors suggests that it may inhibit specific cancer-related pathways, particularly those involving c-Met protein kinase, which is crucial in tumor growth and metastasis . In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapy.

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of 1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone have shown promise against various bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing membrane permeability and efficacy against microbial pathogens .

COX Inhibition

As a COX-2 inhibitor, it reduces the synthesis of prostaglandins involved in inflammation and pain signaling pathways. This mechanism is particularly relevant in therapeutic contexts where inflammation is a primary concern .

Kinase Inhibition

The compound's ability to inhibit kinases like c-Met suggests it may interfere with signaling pathways that promote cancer cell proliferation and survival. This inhibition could lead to reduced tumor growth and enhanced sensitivity to other anticancer agents .

Case Study 1: Inhibition of Cancer Cell Growth

A study published in Molecules demonstrated that derivatives of the compound showed significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for development as anticancer drugs .

Case Study 2: Anti-inflammatory Efficacy

In a preclinical model of arthritis, administration of compounds structurally related to 1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone resulted in a marked decrease in inflammatory markers and joint swelling compared to control groups .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differentiating features:

Compound Name Pyrimidine Substituents Ethanone Substituent Melting Point (°C) Key Properties/Applications
Target Compound 4-phenyl, 6-CF₃ 4-chlorophenyl Not reported High lipophilicity, strong π-π interactions
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone 4-Cl, 6-CH₃ Phenyl Not reported Simpler substituents; potential for agrochemical use
1-(4-chlorophenyl)-2-(p-tolylthio)ethanone - (p-tolyl instead of pyrimidine) 4-chlorophenyl 101–102 Lower molecular weight; simpler synthesis
1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (6a) Triazole-5-yl 4-bromophenyl 107–109 Bromine enhances halogen bonding; triazole core
2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone 4-CH₃, 6-CF₃ Morpholinyl Not reported Improved solubility due to morpholine

Key Trends in Physicochemical Properties

Analog 6a (with bromophenyl) shows similar trade-offs . The morpholinyl-substituted analog () balances lipophilicity with polarity, improving solubility for pharmaceutical applications .

Thermal Stability: Compounds with aromatic substituents (e.g., phenyl, 4-chlorophenyl) exhibit higher melting points due to strong intermolecular interactions. For example, 1-(4-chlorophenyl)-2-(p-tolylthio)ethanone melts at 101–102°C, while triazole-containing analogs (e.g., 6a) melt at 107–109°C .

Electronic Effects :

  • Electron-withdrawing groups (-CF₃, -Cl) stabilize the pyrimidine ring, influencing reactivity in nucleophilic substitutions. The target compound’s -CF₃ group enhances metabolic stability compared to methyl or chloro substituents .

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